2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

Descripción general

Descripción

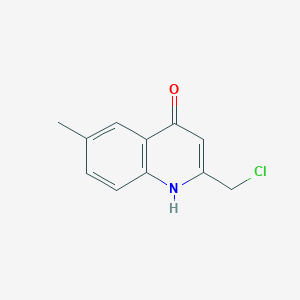

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a chloromethyl group at the 2-position and a methyl group at the 6-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethyl-6-methyl aniline with a suitable carbonyl compound, followed by cyclization to form the quinolinone ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, yielding derivatives with modified side chains.

Reaction with Amines

Primary and secondary amines displace the chloride to form alkylated amines. For example:

-

Ethylamine in refluxing ethanol produces 2-(ethylaminomethyl)-6-methyl-4(1H)-quinolinone (yield: 75–85%) .

-

Thiourea in DMF at 100°C forms 2-(thioureidomethyl)-6-methyl-4(1H)-quinolinone , a precursor to thiol derivatives .

Reaction with Thiols

Thiols (e.g., ethanethiol, thiophenol) substitute the chloride via S-alkylation:

Azidation and Reduction

The chloromethyl group is amenable to azide substitution, followed by Staudinger or catalytic reduction.

Azide Formation

Reduction to Amine

-

Triphenylphosphine in benzene reduces the azide to 2-(aminomethyl)-6-methyl-4(1H)-quinolinone via Staudinger reaction (yield: 80–85%) .

Cyclization and Condensation Reactions

The electron-deficient quinolinone core participates in cycloadditions and condensations.

Pyrazole Formation

-

Reaction with phenylhydrazine in nitrobenzene yields 6-methyl-1-phenylpyrazolo[3,4-b]quinolin-4(1H)-one (yield: 65%) .

Knoevenagel Condensation

-

With malononitrile in ethanol/K₂CO₃, the chloromethyl group facilitates C–C bond formation, producing 2-(cyanomethyl)-6-methyl-4(1H)-quinolinone (yield: 75%) .

Thiolactam-Thiolactim Tautomerism

The quinolinone-thione derivatives exhibit tautomeric equilibria. For 2-(chloromethyl)-6-methyl-4(1H)-quinolinethione , NMR studies reveal a 3:2 ratio of thiolactam to thiolactim forms in DMSO .

Further Chlorination

-

Phosphorus pentachloride in POCl₃ chlorinates the methyl group, forming 2-(dichloromethyl)-6-methyl-4(1H)-quinolinone (yield: 60%) .

Oxidative Cleavage

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is investigated as a lead compound in drug development due to its potential biological activities.

- Antimicrobial Activity: The compound has shown promising results against various microorganisms, including bacteria and fungi. Minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans range from 300 to 500 µg/ml .

- Anticancer Properties: Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapies .

Biological Studies

The compound's interactions with biological pathways are under investigation:

- Mechanism of Action: It may modulate biological pathways by binding to enzymes or receptors, affecting cellular processes such as proliferation and apoptosis .

- Pharmacological Activities: Quinolinones have been associated with various pharmacological effects, including antimalarial, antiviral, and antipsychotic activities. This positions this compound as a versatile scaffold for developing new therapeutics .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various quinolinone derivatives highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The substituents on the phenyl ring were found to influence the antibacterial profile significantly .

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of quinolinones, including this compound, showed promising results in inhibiting the growth of cancer cell lines through mechanisms involving EGFR inhibition. These findings suggest potential applications in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4(1H)-quinolinone: Lacks the chloromethyl group at the 2-position.

6-Chloro-2-methyl-4(1H)-quinolinone: Has a chlorine atom at the 6-position instead of a methyl group.

2-(Bromomethyl)-6-methyl-4(1H)-quinolinone: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is unique due to the presence of both the chloromethyl and methyl groups, which can influence its reactivity and biological activity

Actividad Biológica

Overview

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone family, characterized by a chloromethyl group at the 2-position and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, such as inhibiting cell proliferation, which is particularly relevant in cancer research. The compound's mechanism may involve the inhibition of key enzymes that play roles in cellular processes, leading to its proposed anticancer effects.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that quinolone compounds can effectively target Mycobacterium tuberculosis, with some derivatives demonstrating low Minimum Inhibitory Concentration (MIC) values against this pathogen . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring can enhance antibacterial efficacy, making compounds like this compound promising candidates for further development .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For example, compounds derived from quinolinones have shown inhibitory effects on cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50 values indicating significant cytotoxicity. These findings suggest that modifications to the quinolinone structure can enhance activity against specific cancer types .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of quinolinone derivatives:

- Antimicrobial Evaluation : A study highlighted the synthesis of novel quinazoline derivatives, which included compounds similar to this compound. These derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action .

- Anticancer Properties : A recent investigation into the anticancer potential of quinoline-linked compounds reported promising results. The study found that certain derivatives could induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase, suggesting a targeted mechanism for cancer treatment .

- Structure-Activity Relationships : Research into the SAR of quinolone derivatives revealed that electron-withdrawing groups significantly enhance biological activity. This insight is crucial for designing more effective analogs of this compound .

Data Tables

Propiedades

IUPAC Name |

2-(chloromethyl)-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVBJWGWJUUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589825 | |

| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946755-45-9 | |

| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.